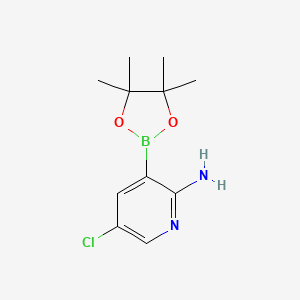![molecular formula C17H25BO3 B6148612 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane CAS No. 2222997-45-5](/img/no-structure.png)
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane” is a type of boronic ester. Boronic esters are commonly used in organic synthesis due to their stability and versatility . They are often used as reagents in the preparation of various compounds, including inhibitors used in the treatment of DNA damage and facilitating cell-cycle arrest .
Synthesis Analysis
The synthesis of this compound can involve various methods. For instance, it can be prepared from 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde, triazine derivatives, and N-phenyl-o-phenylenediamine . Another method involves the use of 1-(四氢-2H-吡喃-2-基)-1H-吡唑 (5kg), THF (7.0L), and 甲苯 (28μL) at room temperature under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a boronic ester group (tetramethyl dioxaboranyl, Bpin), which is a key functional group in many organic reactions . The structure also includes an oxan-2-yl group attached to a phenyl ring .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used in Suzuki cross-coupling reactions and amination reactions . It can also crosslink with amines for producing COFs with imine linkages .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary. For instance, its density is approximately 1.16±0.1 g/cm3 . More specific properties such as melting point, boiling point, and others could not be found in the search results.Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane involves the reaction of 4-(oxan-2-yl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "4-(oxan-2-yl)phenylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(oxan-2-yl)phenylboronic acid (1.0 equiv) and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.2 equiv) in a suitable solvent such as toluene or THF.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 (5 mol%) to the reaction mixture.", "Step 3: Heat the reaction mixture at 80-100°C under an inert atmosphere for 12-24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain the desired product, 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane." ] } | |
Numéro CAS |
2222997-45-5 |
Nom du produit |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
Formule moléculaire |
C17H25BO3 |
Poids moléculaire |
288.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)
